molecular formula C15H20OSi B14337012 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one CAS No. 103003-37-8

2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one

Cat. No.: B14337012
CAS No.: 103003-37-8
M. Wt: 244.40 g/mol
InChI Key: PXEXRKYATMGFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a cycloheptatrienone ring with a trimethylsilyl-substituted alkyne side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one typically involves multiple steps. One common method starts with the preparation of 5-(Trimethylsilyl)-4-pentyn-1-ol, which is then subjected to further reactions to introduce the cycloheptatrienone moiety. The reaction conditions often involve the use of organic solvents such as toluene and n-hexane, and the reactions are carried out under an inert atmosphere using Schlenk techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the alkyne or ketone functionalities.

    Substitution: The trimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated hydrocarbon structure.

Scientific Research Applications

2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.

    Medicine: Research into its medicinal properties could uncover new therapeutic agents, especially in the field of oncology where similar compounds have shown promise.

    Industry: Its potential use in the production of advanced materials, such as polymers and nanomaterials, is of significant interest.

Mechanism of Action

The mechanism by which 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one exerts its effects is largely dependent on its interactions with other molecules. The cycloheptatrienone ring can participate in various chemical reactions due to its conjugated system, while the trimethylsilyl group can influence the compound’s reactivity and stability. Molecular targets and pathways involved would vary based on the specific application, whether in catalysis, biological interactions, or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one apart is its combination of a cycloheptatrienone ring with a trimethylsilyl-substituted alkyne side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

103003-37-8

Molecular Formula

C15H20OSi

Molecular Weight

244.40 g/mol

IUPAC Name

2-(5-trimethylsilylpent-4-ynyl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C15H20OSi/c1-17(2,3)13-9-5-7-11-14-10-6-4-8-12-15(14)16/h4,6,8,10,12H,5,7,11H2,1-3H3

InChI Key

PXEXRKYATMGFMG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCC1=CC=CC=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.